1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
カタログ番号:
B2736512
CAS番号:
548749-14-0
分子量:
460.537
InChIキー:
JKLWMSPABOJJAC-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{[1,1’-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves acyl coupling of 2-aminobenzophenones with α-(benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals . Another method involves conversion of a compound to the acyl chloride in the presence of oxalyl chloride in DMF, acyl coupling of the resulting product with 2-aminobenzophenone, displacement of the benzo triazole moiety with ammonia, and cyclization of the resulting amino-ketone intermediate .科学的研究の応用
Polymorphism and Bioavailability Enhancement
- Research on polymorphs of related compounds has identified different crystalline forms (alpha and beta) obtained through recrystallization, influencing their solubility and bioavailability. Techniques such as solid dispersion and wet grinding have been employed to enhance their dissolution and absorption, showing that certain formulations can significantly increase bioavailability (Yano et al., 1996).
Colloidal Particle Formation and Stability
- Investigations into the physicochemical and pharmaceutical properties of colloidal particles formed from solid dispersion systems of these compounds have demonstrated stable colloidal solutions with good absorption rates upon oral administration. These findings suggest a potential route for improving the delivery of poorly water-soluble drugs (Yano et al., 1996).
Gastrin/CCK-B Receptor Antagonism
- Studies have identified certain derivatives as potent and selective antagonists of the gastrin/cholecystokinin-B (CCK-B) receptor, providing insights into their therapeutic potential for conditions influenced by these receptors. These compounds have been evaluated both in vitro and in vivo for their pharmacological profiles, revealing high selectivity and potency (Takinami et al., 1997).
Enzyme Inhibition and Anticancer Activity
- Research on urea derivatives, including structure-activity relationships, has highlighted their potential as enzyme inhibitors and anticancer agents. Various studies have synthesized and tested compounds for their ability to inhibit specific enzymes and demonstrate anticancer activities in vitro, suggesting a promising area for the development of new therapeutic agents (Mustafa et al., 2014).
特性
IUPAC Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-phenylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2/c1-33-25-19-11-9-17-23(25)26(21-14-6-3-7-15-21)31-27(28(33)34)32-29(35)30-24-18-10-8-16-22(24)20-12-4-2-5-13-20/h2-19,27H,1H3,(H2,30,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLWMSPABOJJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-ethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl...
Cat. No.: B2736430
CAS No.: 1251574-05-6
Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrob...
Cat. No.: B2736432
CAS No.: 374761-39-4
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]o...
Cat. No.: B2736433
CAS No.: 273376-39-9; 882036-78-4
N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dim...
Cat. No.: B2736434
CAS No.: 852168-55-9